REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1(=[O:15])[O:10][C:8](=[O:9])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[C:16]1([O:22][CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(=S)=S>[CH3:23][O:22][C:16]1[CH:21]=[CH:20][C:19]([C:8]([C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[C:5]([OH:10])=[O:15])=[O:9])=[CH:18][CH:17]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(=S)=S
|
Name
|
ice water
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the organic solvents were removed by steam distillation
|
Type
|
CUSTOM
|
Details
|
A gray solid which precipitated when the residual solution
|
Type
|
CUSTOM
|
Details
|
was separated from the liquid by decantation
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ca. 1 L chloroform
|
Type
|
CUSTOM
|
Details
|
Rotary evaporation of the chloroform
|
Type
|
WAIT
|
Details
|
left 107 g (42%) of white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from acetic acid/water
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |